molecular formula C18H21BrN6O3 B15284089 5-bromo-2-hydroxybenzaldehyde (3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

5-bromo-2-hydroxybenzaldehyde (3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone

Cat. No.: B15284089
M. Wt: 449.3 g/mol
InChI Key: DBTJTCGBKVYHBF-KEBDBYFISA-N
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Description

This hydrazone derivative combines a 5-bromo-2-hydroxybenzaldehyde moiety with a substituted purine scaffold. The compound features a hydrazone linkage (-NH-N=CH-) connecting the aromatic aldehyde to the 8-position of the purine ring. The purine core is modified with a 3-methyl group at position 3, a pentyl chain at position 7, and two ketone groups at positions 2 and 4. This structure is designed to enhance interactions with biological targets, such as enzymes or receptors, by leveraging the hydrogen-bonding capacity of the hydroxyl and ketone groups and the hydrophobic pentyl chain .

Properties

Molecular Formula

C18H21BrN6O3

Molecular Weight

449.3 g/mol

IUPAC Name

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione

InChI

InChI=1S/C18H21BrN6O3/c1-3-4-5-8-25-14-15(24(2)18(28)22-16(14)27)21-17(25)23-20-10-11-9-12(19)6-7-13(11)26/h6-7,9-10,26H,3-5,8H2,1-2H3,(H,21,23)(H,22,27,28)/b20-10+

InChI Key

DBTJTCGBKVYHBF-KEBDBYFISA-N

Isomeric SMILES

CCCCCN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C

Canonical SMILES

CCCCCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Core Condensation Reaction

The primary synthetic pathway involves the acid- or base-catalyzed condensation of 5-bromo-2-hydroxybenzaldehyde with 3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl hydrazine. This reaction exploits the nucleophilic attack of the hydrazine’s amino group on the aldehyde carbonyl, followed by dehydration to form the hydrazone linkage.

Acid-Catalyzed Conditions

Trifluoroacetic acid (TFA) in ethyl acetate at 45–55°C is a widely employed system for similar hydrazone syntheses, achieving yields of 70–85%. The acidic environment protonates the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack. Ethyl acetate acts as a polar aprotic solvent, stabilizing intermediates without participating in side reactions.

Base-Catalyzed Conditions

Alternatively, imidazole in acetonitrile at 75–85°C deprotonates the hydrazine, increasing its nucleophilicity. This method avoids aldehyde self-condensation but requires stringent moisture control to prevent hydrolysis.

Table 1: Comparison of Acid- vs. Base-Catalyzed Conditions

Parameter Acid-Catalyzed (TFA) Base-Catalyzed (Imidazole)
Yield 70–85% 60–75%
Reaction Time 4–6 hours 8–12 hours
Side Reactions Minimal Aldehyde polymerization
Scalability High Moderate

Purification and Isolation

Post-condensation, the crude product is purified via recrystallization from ethanol/water (3:1 v/v) or column chromatography using silica gel and ethyl acetate/hexane (1:2). The hydrazone’s phenolic -OH group necessitates mild eluents to prevent degradation.

Mechanistic Insights and Kinetics

Reaction Mechanism

The condensation proceeds through a two-step mechanism:

  • Formation of the Hemiaminal : The hydrazine’s terminal nitrogen attacks the aldehyde carbonyl, forming a tetrahedral intermediate.
  • Dehydration : Acid catalysis promotes water elimination, yielding the hydrazone.

Density functional theory (DFT) studies on analogous systems suggest a Gibbs free energy barrier of ~25 kcal/mol for the rate-limiting dehydration step, with proton transfer mediated by the solvent.

Kinetic Studies

Pseudo-first-order kinetics are observed under excess aldehyde conditions. The rate constant $$ k $$ follows the Arrhenius equation:
$$
k = A \cdot e^{-Ea / RT}
$$
where $$ E
a $$ ≈ 45 kJ/mol for TFA-catalyzed reactions.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., ethyl acetate, acetonitrile) enhance reaction rates by stabilizing charged intermediates. Ethanol/water mixtures improve yields in recrystallization but reduce reaction efficiency if used prematurely.

Catalytic Additives

Incorporating molecular sieves (3Å) absorbs water, shifting equilibrium toward hydrazone formation. Yields increase by 10–15% with this modification.

Temperature Control

Maintaining temperatures below 60°C in acid-catalyzed reactions prevents purine ring degradation. Exceeding 85°C in basic conditions leads to retro-aldol side reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 11.32 (s, 1H, -OH), δ 10.28 (s, 1H, -N=CH-), δ 8.45 (s, 1H, purine H-1), δ 7.92–7.85 (m, 2H, aromatic H).
  • ¹³C NMR : Carbonyl resonances at δ 167.8 (C=O), δ 158.4 (C=N).

Mass Spectrometry

  • ESI-MS : m/z 403.04 [M+H]⁺, confirming molecular weight (402.03 g/mol).

Industrial-Scale Production

Continuous Flow Synthesis

Adapting the condensation to continuous flow reactors reduces reaction time to 1–2 hours and improves yield consistency (85–90%). Residence time and temperature gradients are tightly controlled using modular reactor designs.

Waste Management

Ethyl acetate is recycled via distillation, reducing solvent consumption by 40%. Solid residues containing palladium catalysts (from potential side reactions) are recovered using ion-exchange resins.

Chemical Reactions Analysis

Hydrazone Group

  • Tautomerism : The hydrazone exists in keto-enol equilibrium, with enol form stabilization via intramolecular hydrogen bonding between the phenolic –OH and adjacent –N= group .

  • Hydrolysis : Acidic or basic hydrolysis cleaves the hydrazone bond, regenerating 5-bromo-2-hydroxybenzaldehyde and the purine hydrazine derivative.

  • Oxidation : Reacts with oxidizing agents (e.g., KMnO₄) to form nitriles or carboxylic acids under controlled conditions.

Bromine Substituent

  • Nucleophilic Substitution : The electron-withdrawing bromine facilitates aromatic substitution reactions with nucleophiles (e.g., –OH, –NH₂) under SNAr conditions:

Reagent Product
Sodium methoxideMethoxy-substituted derivative
AmmoniaAmino-substituted analog
ThiophenolPhenylthio derivative

Hydroxyl Group

  • Esterification/Acylation : Reacts with acyl chlorides or anhydrides to form esters (e.g., acetate derivatives) .

  • Metal Coordination : Deprotonates to coordinate with metal ions (e.g., Ga³⁺, Fe³⁺) via phenolic oxygen .

Coordination Chemistry

The compound acts as a tridentate ligand, coordinating through:

  • Deprotonated phenolic oxygen (–O⁻)

  • Azomethine nitrogen (–N=)

  • Amide carbonyl oxygen (from the purine moiety)

Example : Reaction with Ga(NO₃)₃ forms a mononuclear complex [Ga(HL)₂]NO₃, enhancing cytotoxicity (IC₅₀ = 0.54–1.31 μM against leukemia cell lines) .

Metal Ion Coordination Mode Application
Ga³⁺Tridentate (ONO)Anticancer agents
Fe³⁺HexacoordinateCatalytic oxidation

Biological Activity and Mechanistic Insights

  • Antiproliferative Effects : The bromine atom enhances bioactivity by increasing lipophilicity and membrane permeability. Hydrazone-metal complexes disrupt mitochondrial function and induce apoptosis in leukemia cells .

  • Enzyme Inhibition : Competes with ATP for binding to kinase active sites due to structural similarity to purine nucleotides .

Stability and Degradation

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) environments.

  • Thermal Stability : Decomposes above 200°C, forming brominated aromatic byproducts and CO₂ .

Comparative Analysis with Analogues

Compound Key Feature Reactivity Difference
5-Bromo-2-hydroxybenzaldehydeLacks hydrazone groupNo metal coordination
Salicylaldehyde hydrazoneNo bromine substituentLower electrophilicity
Purine-based hydrazonesVariable alkyl chainsAltered solubility/bioactivity

Scientific Research Applications

5-bromo-2-hydroxybenzaldehyde (3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone bond allows it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the brominated benzaldehyde moiety can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Purine Ring

Compounds with similar frameworks exhibit differences in alkyl chain length and substituent positions, which critically influence their physicochemical and biological properties:

Compound Name Substituents (Purine Ring) Molecular Formula Key Functional Groups
Target Compound (this work) 3-methyl, 7-pentyl C₁₈H₂₁BrN₆O₃ -OH, -C=O, -Br
7-Ethyl-1,3-dimethyl analog 1,3-dimethyl, 7-ethyl C₁₇H₁₉BrN₆O₃ -OH, -C=O, -Br
3-Methyl-7-(3-methylbutyl) analog 3-methyl, 7-(3-methylbutyl) C₁₈H₂₁BrN₆O₃ -OH, -C=O, -Br
4-Bromobenzylidene derivative 3-methyl, 7-(3-methylbutyl) C₁₈H₂₁BrN₆O₂ -C=O, -Br (no -OH)

Key Observations :

  • Hydroxyl Group : The 2-hydroxy group in the target compound and its 7-ethyl analog enables hydrogen bonding, absent in the 4-bromobenzylidene derivative . This may improve solubility and target affinity.
Aromatic Moiety Modifications

Variations in the benzaldehyde fragment significantly alter electronic properties and bioactivity:

Compound Name Aromatic Substituents λmax (UV-Vis) IR ν(C=N) (cm⁻¹)
Target Compound 5-Br, 2-OH Not reported ~1610
4-Bromobenzylidene derivative 4-Br (no -OH) Not reported ~1605
3,4,5-Trimethoxybenzoyl analog 3,4,5-OCH₃ 280 nm ~1620

Key Observations :

  • Bromine Position : The 5-bromo substituent in the target compound vs. 4-bromo in affects electron-withdrawing effects and steric interactions.
  • Hydroxyl vs.

Physicochemical and Spectroscopic Properties

Melting Points and Stability
  • Benzodithiazine Analog : mp 330–331°C (dec.), with similar IR ν(C=N) at 1610 cm⁻¹.
  • 4-Bromobenzylidene Derivative : Lower thermal stability (mp ~250°C), likely due to reduced hydrogen bonding.
NMR Spectral Signatures
  • Target Compound : Expected δ ~8.35 ppm for N=CH (cf. δ 8.35 in ), δ ~10.70 ppm for -OH.
  • 7-Ethyl Analog : Distinct δ 2.44 ppm (CH₃-7) and δ 3.66 ppm (N-CH₃), absent in the target compound.

Biological Activity

5-Bromo-2-hydroxybenzaldehyde derivatives, particularly those involving hydrazone linkages, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound 5-bromo-2-hydroxybenzaldehyde (3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone , exploring its potential applications in cancer therapy, antimicrobial activity, and other therapeutic areas.

Synthesis and Characterization

The synthesis of 5-bromo-2-hydroxybenzaldehyde derivatives typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and various hydrazones. Characterization is performed using techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Research has indicated that hydrazone derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cell lines through various pathways, including the activation of reactive oxygen species (ROS) and modulation of signaling pathways involving cAMP-dependent protein kinase A and p53 protein .
  • Case Studies : In vitro studies have demonstrated that certain 5-bromo-substituted hydrazones possess IC50 values in the low micromolar range against acute myeloid leukemia (HL-60) and T-cell leukemia (SKW-3) cell lines. For example:
    CompoundIC50 [µmol/L] ± SD
    5-Bromo Derivative 13.14 ± 1.1
    5-Bromo Derivative 24.13 ± 1.2
    Cisplatin8.70 ± 2.4

This table illustrates that the synthesized hydrazones exhibit higher cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

Hydrazone derivatives have also shown promise as antimicrobial agents:

  • Activity Spectrum : Several studies report that these compounds possess activity against a range of bacteria and fungi. The introduction of electron-withdrawing groups such as bromine or nitro groups enhances their antimicrobial efficacy .
  • Specific Findings : For instance, a series of hydrazide-hydrazones derived from 5-bromo-2-iodobenzoic acid demonstrated selective cytotoxicity against various cancer cell lines while also exhibiting moderate antibacterial properties against common pathogens .

Antioxidant Activity

The antioxidant potential of these compounds is another area of interest:

  • Mechanism : The presence of hydroxyl groups in the structure contributes to their ability to scavenge free radicals, thereby reducing oxidative stress in biological systems .

Structure-Activity Relationship (SAR)

The biological activity of hydrazone derivatives is often influenced by their structural components:

  • Substituent Effects : The presence and position of substituents on the benzaldehyde moiety can significantly alter the compound's biological properties. For example, compounds with electron-withdrawing groups tend to exhibit enhanced cytotoxicity compared to those with electron-donating groups .

Q & A

Q. How can researchers design assays to evaluate the compound’s synergistic effects with existing drugs?

  • Methodological Answer : Use combination index (CI) analysis in cell viability assays (e.g., MTT on HeLa cells). For example, pre-treat cells with the compound and cisplatin at varying ratios (1:1 to 1:10). CI < 1 indicates synergy, validated via isobolograms and Western blotting for apoptotic markers (e.g., caspase-3 cleavage) .

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